

A Researcher's Guide to O-Demethylmetoprolol Certified Reference Materials

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Compound of Interest

Compound Name: **O-Demethylmetoprolol**

Cat. No.: **B022154**

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For researchers, scientists, and professionals in drug development, the quality and reliability of certified reference materials (CRMs) are paramount for accurate analytical measurements. This guide provides a comparative overview of commercially available **O-Demethylmetoprolol** certified reference materials. **O-Demethylmetoprolol** is a primary metabolite of the widely prescribed beta-blocker, Metoprolol, making its accurate quantification crucial in pharmacokinetic and metabolic studies.^{[1][2]}

Comparison of O-Demethylmetoprolol Certified Reference Materials

The selection of an appropriate CRM is critical for ensuring the validity of analytical data. Below is a comparison of **O-Demethylmetoprolol** reference materials available from prominent suppliers. This information is compiled from publicly available product data sheets and catalogs.

Feature	Supplier A (Sigma-Aldrich/Merck)	Supplier B (LGC Standards)	Supplier C (United States Biological)
Product Name	O-Demethylmetoprolol analytical standard	O-Desmethyl Metoprolol-d5	O-Desmethyl Metoprolol
CAS Number	62572-94-5[3]	74027-60-4 (for deuterated)[4]	62572-94-5[5]
Purity/Assay	≥97% (HPLC)[3]	Not explicitly stated for non-isotopically labeled. Certificate of Analysis provides specific purity.	Highly Purified[5]
Format	Neat (solid)[3]	Neat (solid)	White to Off-White Solid[5]
Isotopic Labeling	No	Yes (d5)[4]	No
Intended Use	Analytical Standard[3]	Pharmaceutical Reference Standard[4]	Research
Molecular Formula	C14H23NO3[3][6]	C14H18D5NO3	C14H23NO3[5]
Molecular Weight	253.34 g/mol [3][6]	258.39 g/mol	253.34 g/mol [5]

Experimental Protocol: Quantification of O-Demethylmetoprolol in Human Plasma by HPLC-FLD

The following is a representative experimental protocol for the determination of **O-Demethylmetoprolol** in a biological matrix, adapted from established analytical methods.[7] This protocol can be used to evaluate the performance of a chosen certified reference material.

1. Objective: To quantify the concentration of **O-Demethylmetoprolol** in human plasma samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

2. Materials:

- **O-Demethylmetoprolol** Certified Reference Material
- Internal Standard (e.g., Esmolol)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
- Human plasma (blank)

3. Instrumentation:

- HPLC system equipped with a fluorescence detector
- Analytical column: Agilent XDB-C18 (150mm × 4.6mm, 5µm) or equivalent[7]

4. Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh and dissolve the **O-Demethylmetoprolol** CRM in a suitable solvent (e.g., methanol).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 2.5 ng/mL to 300 ng/mL.[7]
- Internal Standard (IS) Solution: Prepare a stock solution of the internal standard and a working solution at a fixed concentration.

5. Sample Preparation (Liquid-Liquid Extraction):

- To 500 µL of plasma sample, add the internal standard.
- Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex mix for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.

6. HPLC-FLD Conditions:

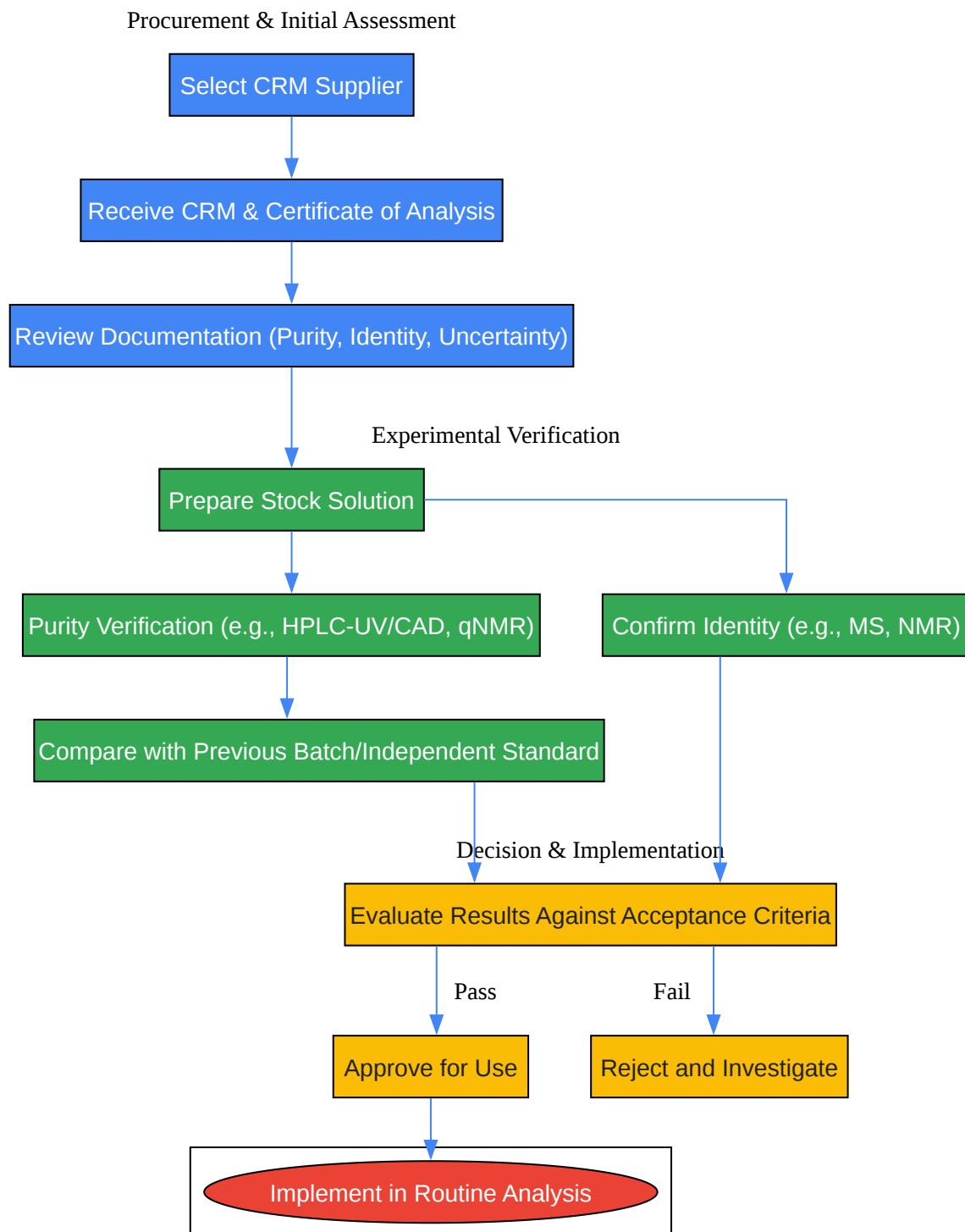
- Mobile Phase: A gradient of Acetonitrile and Water containing 0.1% TFA.[\[7\]](#)
- Flow Rate: 0.8 mL/min.[\[7\]](#)
- Fluorescence Detection: Excitation at 216 nm and Emission at 312 nm.[\[7\]](#)
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.

7. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of **O-Demethylmetoprolol** to the internal standard against the concentration of the calibration standards.
- Determine the concentration of **O-Demethylmetoprolol** in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow for Certified Reference Material Qualification

The following diagram illustrates a typical workflow for the qualification of a new batch of **O-Demethylmetoprolol** certified reference material in a laboratory setting. This process ensures the material is suitable for its intended analytical purpose.



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